molecular formula C18H16N2O3S B2407426 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide CAS No. 886931-36-8

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide

Cat. No.: B2407426
CAS No.: 886931-36-8
M. Wt: 340.4
InChI Key: JWQVMYBKDBYQDF-UHFFFAOYSA-N
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Description

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the directed C–H arylation reactions using palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . This is followed by a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates . This modular synthetic strategy allows for the efficient preparation of a diverse set of benzofuran derivatives.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar catalytic processes. The use of palladium catalysis and transamidation reactions ensures high efficiency and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzofuran derivatives .

Scientific Research Applications

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold allows the compound to bind to various enzymes and receptors, inhibiting their activity and leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(substitutedphenyl)benzofuran-2-carboxamide
  • N-(substitutedphenyl)benzo[b]thiophene-2-carboxamide

Uniqueness

3-(4-(Ethylthio)benzamido)benzofuran-2-carboxamide is unique due to its ethylthio group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-ethylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-24-12-9-7-11(8-10-12)18(22)20-15-13-5-3-4-6-14(13)23-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQVMYBKDBYQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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